Daunorubicin Daunorubicin Daunorubicin is an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunorubicin is an anthracycline antibiotic that has antineoplastic activity and is used in the therapy of acute leukemia and AIDS related Kaposi sarcoma. Daunorubicin is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.
Daunorubicin, also known as daunomycin or daunoblastine, belongs to the class of organic compounds known as anthracyclines. These are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. Thus, daunorubicin is considered to be an aromatic polyketide lipid molecule. Daunorubicin is a drug which is used for remission induction in acute nonlymphocytic leukemia (myelogenous, monocytic, erythroid) of adults and for remission induction in acute lymphocytic leukemia of children and adults. Daunorubicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Daunorubicin has been detected in multiple biofluids, such as urine and blood. Within the cell, daunorubicin is primarily located in the cytoplasm and membrane (predicted from logP). Daunorubicin participates in a number of enzymatic reactions. In particular, daunorubicin can be biosynthesized from tetracene. Daunorubicin can also be converted into 10-carboxy-13-deoxydaunorubicin. Daunorubicin is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 20830-81-3
VCID: VC0003830
InChI: InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol

Daunorubicin

CAS No.: 20830-81-3

Inhibitors

VCID: VC0003830

Molecular Formula: C27H29NO10

Molecular Weight: 527.5 g/mol

Daunorubicin - 20830-81-3

CAS No. 20830-81-3
Product Name Daunorubicin
Molecular Formula C27H29NO10
Molecular Weight 527.5 g/mol
IUPAC Name (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
Standard InChIKey STQGQHZAVUOBTE-VGBVRHCVSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Impurities Daunorubicinone
Daunorubicinol
13-dihydrodaunorubicinone
Doxorubicin
8-ethyldaunorubicin
Feudomycin B
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Boiling Point 190 °C, decomposes
Colorform Reddish needles
Thin, red needles
Melting Point 208-209 °C
208.5 °C
208-209°C
Physical Description Anthracycline antibiotic. An anticancer agent.
Solid
Description Daunorubicin is an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunorubicin is an anthracycline antibiotic that has antineoplastic activity and is used in the therapy of acute leukemia and AIDS related Kaposi sarcoma. Daunorubicin is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.
Daunorubicin, also known as daunomycin or daunoblastine, belongs to the class of organic compounds known as anthracyclines. These are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. Thus, daunorubicin is considered to be an aromatic polyketide lipid molecule. Daunorubicin is a drug which is used for remission induction in acute nonlymphocytic leukemia (myelogenous, monocytic, erythroid) of adults and for remission induction in acute lymphocytic leukemia of children and adults. Daunorubicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Daunorubicin has been detected in multiple biofluids, such as urine and blood. Within the cell, daunorubicin is primarily located in the cytoplasm and membrane (predicted from logP). Daunorubicin participates in a number of enzymatic reactions. In particular, daunorubicin can be biosynthesized from tetracene. Daunorubicin can also be converted into 10-carboxy-13-deoxydaunorubicin. Daunorubicin is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Shelf Life Aseptic technique must be strictly observed in all handling, since no preservative or bacteriostatic agent is present in DaunoXome or in the materials recommended for dilution.
Following reconstitution as directed, daunorubicin hydrochloride solutions are stable for 24 hours at room temperature or 48 hours when refrigerated at 2-8 °C. The reconstituted solution should be protected from sunlight. Daunorubicin hydrochloride is unstable in solutions with a pH greater than 8; decomposition is indicated by a color change from red to blue-purple.
Solubility 39.2 mg/L
Soluble in methyl alcohol, insoluble in chloroform and benzene.
In water, 3.0X10+4 mg/L at 25 °C
6.27e-01 g/L
Synonyms Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin
Vapor Pressure 9.4X10-15 mm Hg at 25 °C
Reference [1]. Fornari FA, et al. Interference by doxorubicin with DNA unwinding in MCF-7 breast tumor cells. Mol Pharmacol. 1994 Apr;45(4):649-56.
[2]. Weiss RB. The anthracyclines: will we ever find a better doxorubicin? Semin Oncol. 1992 Dec;19(6):670-86.
PubChem Compound 30323
Last Modified Nov 11 2021
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